molecular formula C9H12N2O2 B3288324 N-methyl-4-nitrophenethylamine CAS No. 85176-37-0

N-methyl-4-nitrophenethylamine

Cat. No. B3288324
M. Wt: 180.2 g/mol
InChI Key: PTPPVTUXJDJAGY-UHFFFAOYSA-N
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Patent
US05547967

Procedure details

25 g of 2-(4-nitrophenyl)-ethylamine hydrochloride were suspended in 500 ml of dichloromethane and reacted with 33 ml of triethylamine. 52 g of trifluoroacetic acid anhydride were added slowly dropwise to the reaction mixture at 0° C. After addition was complete, the reaction mixture was stirred for 2 hours at room temperature and then extracted by shaking twice, each time with 200 ml of 5% aqueous hydrochloric acid solution and twice with saturated aqueous sodium hydrogen carbonate solution. Then the dichloromethane phase was dried with sodium sulfate and concentrated. The residue was added to 500 ml tetrahydrofuran and reacted with 44 ml of methyl iodide. Then 10 g of sodium hydride were added batchwise and the reaction mixture was stirred for 2 hours at room temperature. After the reaction was complete, the reaction mixture was filtered and concentrated over silica gel. The residue obtained was purified by flash chromatography using 2:1 methyl-tert-butyl ether/cyclohexane as the eluent. The oil obtained was dissolved in 300 ml of methanol. 50 ml of a 20% aqueous sodium hydroxide solution were added to the solution and the mixture was stirred for 2 hours at room temperature. Then the main quantity of methanol was distilled off and 100 ml of water were added. The solution was shaken twice with 240 ml of dichloromethane each time. The organic phases were combined, dried, and concentrated. The remaining oily reaction product was purified by flash chromatography using dichloromethane/methanol/concentrated aqueous ammonia solution as the eluent. 8.9 g of N-[2-(4-nitrophenyl)-ethyl]-N-methylamine were obtained as an oil.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
52 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five
Quantity
300 mL
Type
solvent
Reaction Step Six
Quantity
33 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Cl.[N+:2]([C:5]1[CH:10]=[CH:9][C:8]([CH2:11][CH2:12][NH2:13])=[CH:7][CH:6]=1)([O-:4])=[O:3].F[C:15](F)(F)C(OC(=O)C(F)(F)F)=O.[H-].[Na+].[OH-].[Na+]>ClCCl.CO.C(N(CC)CC)C>[N+:2]([C:5]1[CH:6]=[CH:7][C:8]([CH2:11][CH2:12][NH:13][CH3:15])=[CH:9][CH:10]=1)([O-:4])=[O:3] |f:0.1,3.4,5.6|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
Cl.[N+](=O)([O-])C1=CC=C(C=C1)CCN
Step Two
Name
Quantity
52 g
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
[H-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
500 mL
Type
solvent
Smiles
ClCCl
Step Six
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Step Seven
Name
Quantity
33 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
EXTRACTION
Type
EXTRACTION
Details
extracted
STIRRING
Type
STIRRING
Details
by shaking twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Then the dichloromethane phase was dried with sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
The residue was added to 500 ml tetrahydrofuran
CUSTOM
Type
CUSTOM
Details
reacted with 44 ml of methyl iodide
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 2 hours at room temperature
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated over silica gel
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography
CUSTOM
Type
CUSTOM
Details
The oil obtained
STIRRING
Type
STIRRING
Details
the mixture was stirred for 2 hours at room temperature
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
Then the main quantity of methanol was distilled off
ADDITION
Type
ADDITION
Details
100 ml of water were added
STIRRING
Type
STIRRING
Details
The solution was shaken twice with 240 ml of dichloromethane each time
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The remaining oily reaction product was purified by flash chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)CCNC
Measurements
Type Value Analysis
AMOUNT: MASS 8.9 g
YIELD: CALCULATEDPERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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